5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound is a structurally complex heterocyclic molecule featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a hydroxyl group at position 4. The molecule also incorporates a 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via a methylene bridge to a furan-2-yl group. Such hybrid architectures are common in medicinal chemistry, where spirocycles enhance metabolic stability and fused heterocycles (e.g., triazolo-thiazoles) are associated with diverse pharmacological properties, including antimicrobial and enzyme inhibitory activities .
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c21-14-13(25-15-17-10-18-20(14)15)12(11-2-1-7-22-11)19-5-3-16(4-6-19)23-8-9-24-16/h1-2,7,10,12,21H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAVLTMEUUWOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(C3=CC=CO3)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1,4-dioxa-8-azaspiro[45]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available starting materials
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting 1,4-dioxa-8-azaspiro[4.5]decane with suitable reagents under controlled conditions.
Introduction of the Furan Moiety: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the spirocyclic intermediate.
Formation of the Triazolothiazole Ring: The final step involves the cyclization of the intermediate to form the triazolothiazole ring, which can be achieved using specific cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential biological activities. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties. Its spirocyclic structure could impart desirable characteristics such as stability and reactivity.
Mechanism of Action
The mechanism of action of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol, we analyze structurally and functionally related compounds from recent literature:
Key Observations:
Structural Complexity vs. Unlike derivatives with sulfanylmethyl or aryl amine substituents (), the hydroxyl group at position 6 may improve solubility and hydrogen-bonding capacity, critical for membrane penetration or enzyme interactions.
Antimicrobial Potential: Triazolo-thiadiazoles with benzofuran-2-yl groups () exhibit broad-spectrum antimicrobial activity, suggesting that the furan-2-yl moiety in the target compound could similarly enhance interactions with bacterial enzymes or membranes.
Enzyme Inhibition: Molecular docking studies on triazolo-thiadiazoles () highlight the importance of heterocyclic cores in binding to fungal enzymes (e.g., 14-α-demethylase).
Synthetic Accessibility :
- Compared to fluorophenyl- or spirocycle-containing analogs (), the hydroxyl group in the target compound may complicate synthesis, necessitating protective group strategies or post-functionalization.
Research Findings and Implications
- Antifungal/Antimicrobial Screening : While direct data on the target compound is absent, structural analogs (e.g., ) demonstrate that fused triazole systems with heteroaromatic substituents (furan, benzofuran) are promising leads.
- Enzyme Targeting : The spirocyclic system’s rigidity may optimize binding to sterol-demethylase or similar enzymes, as seen in . Further docking studies against fungal or bacterial targets are warranted.
- Pharmacokinetic Optimization : The hydroxyl group could mitigate the lipophilicity associated with spirocycles, balancing bioavailability and target engagement .
Biological Activity
The compound 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The compound's structure integrates various heterocyclic components, including a triazole and a thiazole moiety, which are often associated with biological activity. The presence of the furan ring and the spirocyclic structure contributes to its complexity and potential efficacy in biological systems.
Molecular Formula and Weight
The molecular formula for the compound is , with a molecular weight of approximately 404.56 g/mol . These properties are crucial for understanding its pharmacokinetics and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2S |
| Molecular Weight | 404.56 g/mol |
| CAS Number | Not explicitly listed |
Antimicrobial Properties
Research indicates that compounds similar to 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol exhibit significant antimicrobial properties. For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decanes have been explored for their antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Interaction with Receptors
The compound has shown potential as a ligand for specific receptors, such as the σ1 receptor , which plays a role in various neurological processes. Studies have demonstrated that similar compounds can bind effectively to these receptors, suggesting possible applications in neuropharmacology .
Cytotoxicity and Antitumor Activity
In vitro studies have indicated that compounds with similar frameworks may exhibit cytotoxic effects against various cancer cell lines. For example, small animal PET imaging has suggested that derivatives can accumulate in tumor tissues, indicating their potential as radiotracers for cancer diagnosis . The specific binding affinity to tumor cells highlights their potential as therapeutic agents.
Study 1: Antimicrobial Activity Assessment
A study evaluating the antimicrobial efficacy of triazole-thiazole derivatives found that several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess inhibition zones .
Study 2: Receptor Binding Affinity
Another investigation focused on the binding affinity of related compounds to σ1 receptors using radiolabeled ligands. The findings indicated high selectivity and affinity, suggesting that modifications in the chemical structure could enhance therapeutic efficacy .
Study 3: Cytotoxicity Evaluation
Research conducted on the cytotoxic effects of similar compounds revealed IC50 values indicating potent activity against various cancer cell lines. The results suggest that structural modifications can lead to enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
